Reactive orange 4

Description

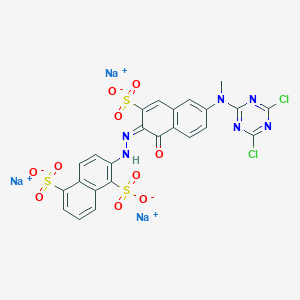

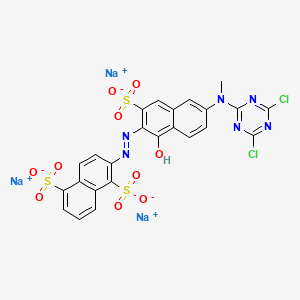

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2N6O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXWHYHTMGGNST-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)Cl)Cl.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13Cl2N6Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73816-75-8 (Parent) | |

| Record name | C.I. Reactive Orange 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070616909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4072079 | |

| Record name | C.I. Reactive Orange 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

781.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70616-90-9, 12225-82-0 | |

| Record name | C.I. Reactive Orange 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070616909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Reactive Orange 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: C.I. Reactive Orange 4 (CAS No. 12225-82-0)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of C.I. Reactive Orange 4 (CAS No. 12225-82-0), a dichlorotriazinyl monoazo dye. While its primary application is in the textile industry, its well-defined structure and reactivity have established it as a critical model compound in environmental science and chemical research. This document details its chemical structure, synthesis, and physical properties. A significant focus is placed on its role in the study of advanced oxidation processes (AOPs) and biodegradation for wastewater treatment, presenting quantitative data and detailed experimental protocols. Toxicological data and its limited but cited use as an additive in various industries are also discussed, providing a multidisciplinary perspective relevant to chemists, environmental scientists, and toxicologists within academic and industrial settings, including the pharmaceutical sector.

Chemical Identity and Properties

C.I. This compound is a synthetic dye known for its bright reddish-orange color and its ability to form covalent bonds with substrates.[1]

-

Chemical Name: Trisodium 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate[2]

-

CAS Number: 12225-82-0[1]

-

Molecular Formula: C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃[1]

-

Molecular Weight: 781.47 g/mol [1]

Chemical Structure:

(Image Source: PubChem CID 93407)

Physical and Chemical Properties:

| Property | Value | Reference |

| Appearance | Orange Powder | [1] |

| Solubility | Good solubility in water | [1] |

| Molecular Structure | Single azo class | [1] |

| Reactive Group | Dichlorotriazine (Procion MX type) | [3] |

Synthesis and Chemical Reactivity

Classical Synthesis Pathway

The industrial production of C.I. This compound is a multi-step process involving diazotization, coupling, and condensation reactions.[1][3]

-

Diazotization: 2-Aminonaphthalene-1,5-disulfonic acid is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.[1]

-

Azo Coupling: The resulting diazonium salt is reacted with a coupling component, 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid, to form the monoazo chromophore.[1]

-

Condensation: The final step involves the condensation of the azo compound with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).[1]

Reactivity and Hydrolysis

The high reactivity of the dichlorotriazine group is key to its function. It allows the dye to form covalent ether bonds with the hydroxyl groups of cellulosic fibers via nucleophilic substitution.[3] This reaction provides excellent wash fastness. However, a competing reaction with hydroxide ions in the alkaline dyebath leads to hydrolysis of the dye, rendering it inactive.[3] This hydrolysis is a significant issue, as 15-40% of the dye may be discharged into effluents, posing an environmental challenge.[3]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | C24H13Cl2N6Na3O10S3 | CID 93407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C.I. This compound | 12225-82-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Dichlorotriazine Reactive Dyes

Executive Summary

Dichlorotriazine (DCT) reactive dyes represent a significant class of synthetic colorants renowned for their ability to form stable, covalent bonds with hydroxyl-containing substrates, most notably cellulosic fibers like cotton. This permanence imparts excellent wash fastness, making them indispensable in the textile industry.[1][2][3] The core of their functionality lies in the electrophilic nature of the carbon atoms in the triazine ring, which are activated by the presence of two highly reactive chlorine atoms. Under alkaline conditions, these dyes undergo a nucleophilic substitution reaction with the ionized hydroxyl groups of cellulose.[1][4][5] However, this desired fixation reaction is in constant competition with a parallel hydrolysis reaction, where the dye reacts with hydroxide ions in the aqueous medium. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and process visualizations to offer a comprehensive technical overview for research and development professionals.

Core Mechanism of Action

The dyeing process with dichlorotriazine reactive dyes is fundamentally a chemical reaction between the dye molecule and the functional groups of the substrate. The process can be dissected into two primary, competing pathways: fixation and hydrolysis.

The Dichlorotriazine Reactive System

A typical DCT reactive dye molecule consists of three key components: a chromophore (which provides the color), a bridging group, and the dichlorotriazine reactive system.[3] The triazine ring, a heterocyclic aromatic compound, contains three nitrogen atoms which are highly electronegative. This electronegativity, combined with the two chlorine leaving groups, makes the carbon atoms of the triazine ring highly electrophilic and thus susceptible to nucleophilic attack.[5][6]

Fixation: Covalent Bond Formation with Cellulose

The primary goal of the reactive dyeing process is fixation, where the dye covalently bonds to the fiber. This occurs via a nucleophilic substitution reaction.

-

Activation of Cellulose: The process is conducted in an alkaline dyebath (typically using sodium carbonate), which is crucial for activating the cellulose substrate.[2][4] The alkali abstracts a proton from the primary hydroxyl groups of the cellulose polymer, forming a highly nucleophilic cellulosate anion (Cell-O⁻).[5]

-

Nucleophilic Attack: The activated cellulosate anion attacks one of the electrophilic carbon atoms on the dichlorotriazine ring.

-

Substitution: This attack results in the displacement of one of the chlorine atoms as a chloride ion (Cl⁻), forming a stable covalent ether bond between the dye molecule and the cellulose fiber.[1][3][4]

The high reactivity of DCT dyes allows this fixation to occur at relatively low temperatures, typically between 30-40°C.[6]

Competing Reaction: Hydrolysis

Simultaneously with fixation, the dye molecules can react with hydroxide ions (OH⁻) present in the alkaline aqueous solution.[1][5][7] This process, known as hydrolysis, mirrors the fixation reaction: a hydroxide ion acts as the nucleophile, attacking a carbon on the triazine ring and displacing a chlorine atom.

The result is a hydrolyzed, non-reactive dye molecule (hydroxy-chlorotriazine dye). This hydrolyzed dye can no longer form a covalent bond with the cellulose fiber.[3][6] It remains loosely attached to the fiber through weaker forces and must be washed off after dyeing to ensure good wash fastness. Inefficient washing can lead to poor fastness properties as the unfixed dye bleeds during subsequent laundering.[6][8]

The balance between fixation and hydrolysis is critical for dyeing efficiency and is influenced by several factors, including pH, temperature, dyeing time, and electrolyte concentration.[9]

Data Presentation: Factors Influencing Reaction Outcomes

The efficiency of dyeing with DCT reactive dyes is determined by the interplay of various process parameters. The following tables summarize the typical effects of these parameters on dye exhaustion, fixation, and hydrolysis.

Table 1: Influence of Process Parameters on Dichlorotriazine Dyeing Performance

| Parameter | General Effect on Exhaustion | General Effect on Fixation | General Effect on Hydrolysis | Optimal Range/Condition |

| Temperature | Increases up to an optimum, then may decrease | Increases with temperature | Rate increases significantly with temperature | 30-40°C for high-reactivity DCT dyes[4][6] |

| pH (Alkali) | Minimal direct effect | Increases significantly with pH | Increases significantly with pH | pH 10.5 - 11.5[10] |

| Electrolyte (Salt) | Increases significantly | Indirectly improves by promoting exhaustion | Minimal direct effect | 40-80 g/L Na₂SO₄ or NaCl[11][12] |

| Time | Increases with time, plateaus at equilibrium | Increases with time | Increases with time | 30-60 minutes for fixation stage[4][11] |

| Liquor Ratio | Decreases as liquor ratio increases | Decreases as liquor ratio increases | Rate can increase due to more available water | Lower ratios (e.g., 1:5 to 1:10) are preferred[9][11] |

Table 2: Typical Quantitative Outcomes in DCT Dyeing of Cotton

| Metric | Typical Value Range | Influencing Factors |

| Exhaustion (%E) | 60% - 85% | Salt concentration, liquor ratio, temperature |

| Fixation (%F) | 50% - 70% (of total dye) | pH, temperature, time |

| Fixation Efficiency (%T) | 80% - 95% (of exhausted dye) | pH, temperature, time |

| Hydrolysis (%H) | 10% - 30% | pH, temperature, time |

(Note: These values are illustrative and can vary significantly based on the specific dye structure, substrate, and precise process conditions.)

Experimental Protocols

Protocol for Determination of Dye Exhaustion and Fixation

This protocol determines the percentage of dye that moves from the dyebath to the fiber (%E) and the percentage that covalently bonds to the fiber (%F).

Methodology:

-

Prepare a Standard Calibration Curve:

-

Prepare a series of standard solutions of the DCT dye of known concentrations.

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the dye's maximum absorbance wavelength (λ_max).

-

Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.

-

-

Measure Initial Dyebath Concentration (C₁):

-

Prepare the dyebath with a known amount of dye, water, and salt.

-

Take an aliquot of the initial dyebath, dilute it to fall within the calibration curve range, and measure its absorbance.

-

Use the calibration curve to determine the initial concentration (C₁).

-

-

Perform Exhaust Dyeing:

-

Introduce the cotton fabric to the dyebath.

-

Run the dyeing process for the specified time for exhaustion (e.g., 30 minutes) at the target temperature.

-

Add the required alkali (e.g., sodium carbonate) to initiate fixation and continue the process for the specified time (e.g., 45-60 minutes).

-

-

Measure Final Dyebath Concentration (C₂):

-

After the dyeing cycle is complete, take an aliquot from the final dyebath.

-

Dilute and measure its absorbance as before to determine the final concentration (C₂).

-

-

Wash the Dyed Fabric:

-

Thoroughly rinse the dyed fabric in cold water.

-

Perform a soaping wash (e.g., with 2 g/L non-ionic detergent at 90°C for 15 minutes) to remove all unfixed, hydrolyzed dye.[13] Collect all rinsing and soaping liquors.

-

-

Measure Concentration of Unfixed Dye (C₃):

-

Combine all the wash and soaping liquors into a known volume.

-

Take an aliquot, dilute if necessary, and measure its absorbance to determine the concentration of the washed-off (unfixed) dye (C₃).

-

-

Calculations:

-

Percent Exhaustion (%E): %E = ((C₁ - C₂) / C₁) * 100

-

Percent Fixation (%F): %F = ((C₁ - C₂ - C₃) / C₁) * 100

-

Total Fixation Efficiency (%T): %T = (%F / %E) * 100

-

Protocol for Analysis of Dye Hydrolysis

This protocol uses High-Performance Liquid Chromatography (HPLC) to separate and quantify the active dye from its hydrolyzed form.

Methodology:

-

Instrument and Column:

-

Mobile Phase Preparation:

-

Sample Preparation:

-

To create a reference, deliberately hydrolyze a sample of the dye by heating it in an alkaline solution. This will produce a sample containing both the active and hydrolyzed forms.

-

Prepare samples for analysis by dissolving the dye in the mobile phase or water at a known concentration. Samples can be taken from a dyebath at various time points to monitor the progression of hydrolysis.

-

-

Chromatographic Analysis:

-

Inject the sample into the HPLC system.

-

Run the gradient elution program. The hydrolyzed dye, being slightly more polar (due to the -OH group replacing -Cl), will typically have a different retention time than the parent reactive dye.

-

The detector monitors the eluent at the dye's λ_max.

-

-

Quantification:

-

Identify the peaks corresponding to the reactive dye and the hydrolyzed dye based on the reference chromatogram.

-

The relative amount of each form can be calculated from the integrated peak areas. Quantification on an area% basis is a common method.[17]

-

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of DCT dye fixation onto a cellulose fiber.

Caption: Competing hydrolysis reaction of a DCT dye.

Caption: Workflow for determining dye exhaustion and fixation.

References

- 1. Reactive dye - Wikipedia [en.wikipedia.org]

- 2. textilementor.com [textilementor.com]

- 3. Reactive dyes and its mechanism [diutestudents.blogspot.com]

- 4. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemical reaction for a dichlorotriazine dye with cellulose [pburch.net]

- 6. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]

- 7. thaiscience.info [thaiscience.info]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. textilelearner.net [textilelearner.net]

- 10. Reactive Dyes: Types, Classification & Structure | Meghmani [meghmaniglobal.com]

- 11. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]

- 12. journal.uctm.edu [journal.uctm.edu]

- 13. Dyeing Property and Adsorption Kinetics of Reactive Dyes for Cotton Textiles in Salt-Free Non-Aqueous Dyeing Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography [repository.lib.ncsu.edu]

- 16. journals.najah.edu [journals.najah.edu]

- 17. researchgate.net [researchgate.net]

Navigating the Behavior of Reactive Orange 4: A Technical Guide to its Solubility and Stability in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 4, a monochlorotriazine reactive dye, is a widely utilized colorant in the textile industry. Beyond its traditional application, its unique chemical structure and reactivity make it a subject of interest in various research fields, including environmental science and analytical chemistry. A thorough understanding of its solubility and stability in different solvent systems is paramount for its effective application, the development of novel uses, and the assessment of its environmental fate. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting available quantitative data, detailed experimental protocols, and a logical workflow for its assessment.

Solubility of this compound

The solubility of a reactive dye is a critical parameter that dictates its application in dyeing processes and its behavior in solution-based analytical techniques. This compound is known to be a water-soluble dye due to the presence of sulfonic acid groups in its molecular structure. However, its solubility can be influenced by various factors including the solvent system, temperature, and the presence of electrolytes or other additives.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Observations |

| Water | 20 | Not specified, but stated as "very good"[1] | For printing or pad dyeing applications, a solubility of around 100 g/L is recommended.[2][3] |

| Water | Not Specified | Good solubility | Hot water can accelerate dissolution.[2][3] |

| Ethanol | Not Specified | No quantitative data available | Generally, reactive dyes exhibit some solubility in polar organic solvents. |

| Methanol | Not Specified | No quantitative data available | Similar to ethanol, some degree of solubility is expected. |

| Dimethyl Sulfoxide (DMSO) | Not Specified | No quantitative data available | Often used as a solvent for organic compounds, its interaction with this compound is not well-documented. |

Note: The presence of electrolytes, such as sodium chloride or sodium sulfate, which are commonly used in the dyeing process, can decrease the solubility of reactive dyes in water.[2][3] Conversely, agents like urea can act as solubilizing agents.[2]

Stability of this compound

The stability of this compound is a crucial factor influencing its shelf-life, its performance in various applications, and its persistence in the environment. The primary route of degradation for reactive dyes is hydrolysis, where the reactive group (chlorotriazine) reacts with water, rendering the dye incapable of forming a covalent bond with the substrate. This hydrolysis is significantly influenced by pH and temperature.

Factors Affecting Stability

-

pH: The rate of hydrolysis of monochlorotriazine reactive dyes like this compound is highly dependent on the pH of the solution. Alkaline conditions significantly accelerate the hydrolysis of the C-Cl bond on the triazine ring.

-

Temperature: Increased temperatures generally lead to a higher rate of hydrolysis and degradation.

-

Solvent: The nature of the solvent can influence the stability of the dye. While aqueous solutions are most relevant for dyeing, stability in organic solvents is important for analytical applications and alternative uses.

Quantitative Stability Data

Detailed kinetic studies providing specific degradation rates or half-lives of this compound in a variety of solvents are scarce in the public domain. However, it is well-established that the dye is most stable in neutral to slightly acidic conditions and at lower temperatures.

Experimental Protocols

To enable researchers to conduct their own assessments of the solubility and stability of this compound, the following detailed experimental protocols are provided, based on established methodologies for reactive dyes.

Protocol 1: Determination of Solubility by the Filter Paper Spot Method

This method provides a simple and practical way to estimate the solubility of a reactive dye.

Materials:

-

This compound

-

Distilled water (or other solvent of interest)

-

A series of volumetric flasks

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Whatman No. 1 filter paper (or equivalent)

-

Micropipette

Procedure:

-

Prepare a series of dye solutions of varying concentrations (e.g., 10, 20, 50, 80, 100, 120 g/L) in the chosen solvent at a controlled temperature (e.g., 25°C).

-

Stir each solution vigorously for a set period (e.g., 30 minutes) to ensure maximum dissolution.

-

Allow the solutions to stand for a short period to let any undissolved particles settle.

-

Using a micropipette, carefully withdraw a small aliquot (e.g., 10 µL) from the supernatant of each solution.

-

Spot the aliquot onto a piece of filter paper.

-

Allow the spots to dry completely.

-

Observe the dried spots. The solubility is considered to be the highest concentration that results in a uniform spot without any visible, undissolved dye particles at the center.[2][3]

Protocol 2: Quantitative Determination of Solubility by UV-Visible Spectrophotometry

This method provides a more precise measurement of solubility.

Materials:

-

This compound

-

Solvent of interest

-

Saturated solution of this compound in the chosen solvent

-

UV-Visible Spectrophotometer

-

Centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent by adding an excess amount of the dye to the solvent and stirring for an extended period (e.g., 24 hours) at a constant temperature.

-

Centrifuge the saturated solution to pellet any undissolved dye.

-

Carefully withdraw a known volume of the clear supernatant.

-

Prepare a series of dilutions of the supernatant with the same solvent.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound.

-

Separately, prepare a standard stock solution of known concentration of this compound in the same solvent.

-

Create a calibration curve by measuring the absorbance of a series of known concentrations of the standard solution.

-

Using the calibration curve, determine the concentration of the dye in the saturated supernatant. This concentration represents the solubility of this compound in that solvent at that temperature.

Protocol 3: Assessment of Stability by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the degradation of a dye over time.

Materials:

-

This compound

-

Solvents of interest (e.g., buffered aqueous solutions at different pH values, organic solvents)

-

HPLC system with a suitable detector (e.g., Diode Array Detector)

-

A suitable HPLC column (e.g., C18)

-

Thermostatically controlled incubator or water bath

Procedure:

-

Prepare solutions of this compound of a known concentration in the different solvents to be tested.

-

Place the solutions in a thermostatically controlled environment at the desired temperature(s).

-

At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately analyze the aliquot by HPLC. The mobile phase and gradient conditions should be optimized to separate the parent dye from its degradation products (e.g., the hydrolyzed form).

-

Monitor the decrease in the peak area of the parent this compound peak and the increase in the peak areas of any degradation products over time.

-

The rate of degradation can be calculated from the change in the concentration of the parent dye over time. This data can be used to determine the half-life of the dye under the specific conditions.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.

Caption: Experimental workflow for assessing the solubility and stability of this compound.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While it is evident that the dye is highly soluble in water, there is a clear need for more extensive quantitative data, particularly in organic solvents. The provided experimental protocols offer a robust framework for researchers to generate this much-needed data. A systematic investigation into the solubility and stability of this compound will not only enhance its application in the textile industry but also pave the way for its use in novel scientific and technological domains.

References

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Reactive Orange 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Orange 4 (RO4) is a synthetic azo dye extensively used in the textile industry. Due to incomplete exhaustion during the dyeing process, a significant fraction of RO4 is released into wastewater, posing environmental concerns due to its recalcitrant nature and potential toxicity. This technical guide provides a comprehensive overview of the environmental fate and biodegradability of this compound, summarizing current research on its abiotic and biotic degradation pathways. Detailed experimental protocols for key degradation studies are provided, along with a compilation of quantitative data. Furthermore, this guide visualizes the key degradation pathways and experimental workflows to facilitate a deeper understanding of the transformation processes of this xenobiotic compound.

Chemical and Physical Properties of this compound

This compound, also known by its Colour Index name C.I. This compound, is a monoazo dye containing a dichlorotriazinyl reactive group. This group allows the dye to form covalent bonds with hydroxyl groups on cellulosic fibers.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₇Cl₂N₆NaO₁₀S₃ | [1] |

| Molecular Weight | 739.5 g/mol | [1] |

| Chemical Structure | Single azo class with a dichlorotriazine reactive group. | [2] |

| Appearance | Orange powder | [1] |

| Solubility | Good solubility in water | [1] |

| CAS Number | 12225-82-0 | [2] |

Abiotic Degradation

Abiotic degradation of this compound primarily occurs through hydrolysis and photolysis. These processes can lead to the partial or complete breakdown of the dye molecule.

Hydrolysis

Under alkaline conditions typical of reactive dyeing processes, the dichlorotriazinyl group of this compound is susceptible to hydrolysis. This reaction involves the nucleophilic substitution of one or both chlorine atoms by hydroxyl groups, rendering the dye unable to react with the fiber. The hydrolyzed dye is a major component of the colored effluent from textile mills.

The rate of hydrolysis is influenced by several factors:

-

pH: Higher pH (alkaline conditions) increases the rate of hydrolysis.

-

Temperature: Increased temperature accelerates the hydrolysis reaction.

-

Time: Longer exposure to alkaline conditions leads to a greater extent of hydrolysis.

A general reaction for the hydrolysis of a dichlorotriazinyl dye is as follows:

Photolysis and Photocatalysis

This compound can be degraded by light (photolysis), a process that can be significantly enhanced by the presence of a photocatalyst (photocatalysis).

Titanium dioxide (TiO₂) and zinc oxide (ZnO) are commonly used photocatalysts for the degradation of azo dyes.[3] Upon irradiation with UV or sunlight, the photocatalyst generates highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down the complex dye molecule into simpler, less harmful compounds, and eventually leading to complete mineralization (conversion to CO₂, H₂O, and inorganic ions).

The efficiency of photocatalytic degradation is dependent on several parameters, including:

-

Catalyst Type and Concentration: Different photocatalysts exhibit varying efficiencies. There is an optimal catalyst loading for maximum degradation.

-

pH: The pH of the solution affects the surface charge of the photocatalyst and the dye molecule, influencing adsorption and degradation rates. For this compound, the rate of decolorization increases markedly with increasing pH.[4]

-

Initial Dye Concentration: Higher initial dye concentrations can lead to a decrease in the degradation rate due to the "inner filter" effect, where the dye molecules absorb the light before it can reach the catalyst surface.

-

Light Source and Intensity: Both UV light and sunlight can be effective. Higher light intensity generally leads to a faster degradation rate.

Biotic Degradation

Microorganisms, particularly bacteria, have demonstrated the ability to decolorize and degrade azo dyes like this compound. This process is often more environmentally friendly and cost-effective than chemical and physical methods.

Microbial Degradation by Pseudomonas spp.

Strains of Pseudomonas have been identified as effective in the decolorization of "Reactive Orange" dyes.[5] The degradation process typically involves an initial anaerobic or anoxic step for the reductive cleavage of the azo bond, followed by an aerobic step for the degradation of the resulting aromatic amines.

Optimal conditions for the decolorization of a reactive orange dye by Pseudomonas spp. have been reported as:

-

pH: 8.0[5]

-

Temperature: 37°C[5]

-

Oxygen: Static anoxic conditions are favorable for the initial decolorization.[5]

-

Co-substrates: The presence of a carbon and nitrogen source, such as yeast extract, is often required to support microbial growth and enzymatic activity.[5]

Enzymatic Pathways

The microbial degradation of azo dyes is mediated by specific enzymes. The key enzymes involved are azoreductases and laccases.

-

Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond (-N=N-), which is the initial and rate-limiting step in the decolorization process. This reaction typically occurs under anaerobic or microaerophilic conditions and results in the formation of colorless aromatic amines.

-

Laccases: These are multi-copper oxidases that can degrade a wide range of phenolic compounds, including the aromatic amines produced from the cleavage of azo dyes. Laccase-mediated degradation occurs under aerobic conditions.

A putative pathway for the microbial degradation of this compound is presented below. This pathway is based on the known mechanisms of azo dye degradation by bacteria like Pseudomonas.

Quantitative Data on Degradation

The following tables summarize the quantitative data available from various studies on the degradation of this compound and similar reactive orange dyes.

Table 1: Photocatalytic Degradation of this compound

| Catalyst | Light Source | Initial Conc. (mg/L) | Catalyst Conc. (g/L) | pH | Decolorization (%) | Time (min) | TOC Removal (%) | Reference |

| TiO₂ (Degussa P-25) | UV | Not Specified | Not Specified | Increased with pH | >90 | 20 | Not Reported | [4] |

| ZnO | UV | Not Specified | 1 | 11 | 92 | 7 | Not Reported | [3] |

| TiO₂ | UV | Not Specified | 1.25 | 11 | 62 | 7 | Not Reported | [3] |

Table 2: Microbial Degradation of "Reactive Orange" Dye

| Microorganism | Initial Conc. (mg/L) | pH | Temperature (°C) | Conditions | Decolorization (%) | Time (h) | TOC Removal (%) | Reference |

| Pseudomonas spp. | 50 | 8.0 | 37 | Static Anoxic | 98 | 5 | Not Reported | [5] |

| Bacterial Consortium | 30 | 7.5 | 32 | Static | Not Specified | 23 | 54 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for Photocatalytic Degradation

This protocol is a generalized procedure based on common practices in photocatalysis studies of azo dyes.

Materials and Equipment:

-

This compound dye

-

Photocatalyst (e.g., TiO₂ P25)

-

pH meter and adjustment solutions (HCl, NaOH)

-

Magnetic stirrer and stir bar

-

UV lamp or access to sunlight

-

Photoreactor (e.g., a beaker with a quartz cover)

-

Syringes and syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

Total Organic Carbon (TOC) analyzer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in deionized water.

-

Reaction Setup: In a photoreactor, add a specific volume of the RO4 solution and adjust the pH to the desired value.

-

Catalyst Addition: Add the required amount of the photocatalyst to the solution.

-

Equilibration: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

Photoreaction: Turn on the light source to initiate the photocatalytic reaction. Start a timer (t=0).

-

Sampling: At regular time intervals, withdraw aliquots of the suspension using a syringe.

-

Sample Preparation for Analysis: Immediately filter the withdrawn aliquot through a 0.45 µm syringe filter to remove the catalyst particles.

-

Analysis:

-

Decolorization: Measure the absorbance of the filtered sample at the maximum wavelength (λmax) of this compound (approximately 490 nm) using a UV-Vis spectrophotometer. The percentage of decolorization can be calculated using the formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

-

Mineralization: Analyze the filtered sample for its Total Organic Carbon (TOC) content using a TOC analyzer. The percentage of mineralization can be calculated as: Mineralization (%) = [(TOC₀ - TOCₜ) / TOC₀] x 100, where TOC₀ is the initial TOC and TOCₜ is the TOC at time t.

-

Protocol for Microbial Degradation

This protocol is a generalized procedure for assessing the microbial degradation of this compound.

Materials and Equipment:

-

Bacterial strain (e.g., Pseudomonas spp.)

-

Nutrient broth or a suitable mineral salt medium

-

This compound

-

Incubator shaker

-

Centrifuge

-

UV-Vis Spectrophotometer

-

FTIR Spectrometer

-

GC-MS system

Procedure:

-

Inoculum Preparation: Grow the selected bacterial strain in a suitable nutrient broth to obtain a sufficient cell density.

-

Degradation Medium: Prepare a mineral salt medium containing a specific concentration of this compound and a co-substrate (e.g., yeast extract) if required.

-

Inoculation: Inoculate the degradation medium with the prepared bacterial culture.

-

Incubation: Incubate the culture under optimized conditions (e.g., 37°C, static anoxic for initial decolorization).

-

Monitoring Decolorization: At regular intervals, withdraw a sample, centrifuge to pellet the cells, and measure the absorbance of the supernatant at the λmax of RO4 to determine the percentage of decolorization.

-

Analysis of Degradation Products:

-

FTIR Analysis: After significant decolorization, extract the metabolites from the culture supernatant (e.g., using ethyl acetate). Evaporate the solvent and analyze the residue using FTIR spectroscopy to identify changes in functional groups, confirming the breakdown of the dye structure.

-

GC-MS Analysis: Derivatize the extracted metabolites if necessary to increase their volatility and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the individual degradation products.

-

Toxicity of Degradation Products

While the primary goal of degradation is to remove the color of the dye, it is crucial to assess the toxicity of the resulting degradation products. The reductive cleavage of the azo bond during microbial degradation leads to the formation of aromatic amines, which can be more toxic than the parent dye molecule. However, subsequent aerobic degradation of these amines by microorganisms can lead to their complete mineralization and detoxification.[1] It is therefore essential that any treatment process for this compound ensures not only decolorization but also the complete breakdown of any toxic intermediates.

Conclusion

This compound is a persistent organic pollutant that can be degraded through both abiotic and biotic processes. Photocatalysis, particularly with TiO₂ or ZnO, has shown high efficiency in decolorizing and mineralizing the dye under UV or sunlight irradiation. Microbial degradation, especially by Pseudomonas spp., offers an environmentally friendly alternative, proceeding through the enzymatic cleavage of the azo bond by azoreductases and subsequent degradation of aromatic amines by other oxidative enzymes. The effectiveness of both methods is highly dependent on experimental conditions such as pH, temperature, and catalyst/microorganism concentration. Further research is needed to fully elucidate the specific microbial degradation pathways and to optimize integrated treatment systems that can efficiently and completely mineralize this compound and its degradation products, thereby minimizing their environmental impact.

References

- 1. researchgate.net [researchgate.net]

- 2. ssi.shimadzu.com [ssi.shimadzu.com]

- 3. pubs.sciepub.com [pubs.sciepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Microbial Remediation of Textile Dye Acid Orange by a Novel Bacterial Consortium SPB92 [frontiersin.org]

Methodological & Application

Application Notes: Protocol for Dyeing Cotton with Reactive Orange 4

Introduction

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate being dyed. C.I. Reactive Orange 4, a dichlorotriazine dye also known as Procion Yellow MX-3R, is widely utilized for dyeing cellulosic fibers such as cotton due to its ability to form a strong, permanent bond, resulting in excellent wash fastness.[1][2] The dyeing process involves three main stages: exhaustion of the dye onto the fiber in the presence of an electrolyte, fixation of the dye to the fiber under alkaline conditions, and a subsequent wash-off to remove any unfixed or hydrolyzed dye.[3][4] This document provides a detailed protocol for the dyeing of cotton fabric with this compound, intended for use by researchers and scientists in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for dyeing cotton with C.I. This compound to achieve a medium shade with good color fastness.

| Parameter | Value | Unit | Notes |

| Dye Concentration | 1-2 | % owf | For a medium shade.[3] |

| Liquor Ratio | 1:20 | - | Ratio of the weight of the dyeing liquor to the weight of the fabric.[5] |

| Salt (NaCl) | 60 | g/L | Acts as an exhausting agent.[3] |

| Alkali (Soda Ash, Na₂CO₃) | 15 | g/L | Acts as a fixing agent.[3] |

| Exhaustion Temperature | 80-85 | °C | Optimal temperature for dye uptake.[3] |

| Fixation Temperature | 80-85 | °C | Temperature for the chemical reaction between dye and fiber.[3] |

| Exhaustion Time | 30-45 | minutes | Time for the dye to migrate from the dyebath to the fiber. |

| Fixation Time | 30-60 | minutes | Time required for the covalent bond formation.[3] |

| pH of Dyebath (Fixation) | 10.5 - 11 | - | Maintained by the addition of soda ash. |

| Wash Fastness (Color Change) | 4-5 | Grade | On a scale of 1-5, with 5 being excellent.[6] |

| Rubbing Fastness (Dry) | 4 | Grade | On a scale of 1-5.[6] |

| Rubbing Fastness (Wet) | 3 | Grade | On a scale of 1-5.[6] |

Experimental Protocol

This protocol details the step-by-step procedure for dyeing a 10-gram sample of pre-scoured and bleached cotton fabric.

3.1. Materials and Reagents:

-

Pre-scoured and bleached 100% cotton fabric

-

C.I. This compound dye powder

-

Sodium Chloride (NaCl)

-

Sodium Carbonate (Soda Ash, Na₂CO₃)

-

Non-ionic soaping agent

-

Distilled water

-

Laboratory dyeing machine or water bath with stirrer

-

Beakers, graduated cylinders, and a balance

-

pH meter or pH indicator strips

3.2. Dyeing Procedure:

-

Preparation of the Dyebath:

-

Set the liquor ratio to 1:20. For a 10g fabric sample, the total volume of the dyebath will be 200 mL.

-

In a beaker, dissolve the required amount of this compound dye powder (e.g., 0.2g for a 2% shade) in a small amount of cold water to make a paste, then add hot water (around 80°C) to fully dissolve the dye.[3]

-

In a separate beaker, dissolve the required amount of sodium chloride (12g for a 60 g/L concentration in 200 mL) in distilled water.

-

In another beaker, dissolve the required amount of soda ash (3g for a 15 g/L concentration in 200 mL) in distilled water.

-

-

Exhaustion Phase:

-

Set the dyebath in the dyeing machine or water bath to 50°C.

-

Add the dissolved dye solution and the dissolved sodium chloride to the dyebath. Ensure the pH is just below 7.

-

Introduce the wetted cotton fabric into the dyebath.

-

Run the machine or stir the bath for 10 minutes.

-

Gradually raise the temperature to 80-85°C over a period of 30 minutes.[3]

-

Continue the dyeing process at this temperature for another 20 minutes to allow for dye exhaustion.

-

-

Fixation Phase:

-

After the exhaustion phase, add the dissolved soda ash solution to the dyebath over a period of 10 minutes. This will raise the pH to approximately 10.5-11, initiating the fixation process.

-

Continue the dyeing at 80-85°C for a further 30 to 60 minutes, depending on the desired shade depth.[3]

-

3.3. Wash-off Procedure:

-

After dyeing, drain the dyebath and rinse the fabric thoroughly with cold running water until the water runs clear.

-

Prepare a soaping bath containing a non-ionic soaping agent (e.g., 2 g/L) at a liquor ratio of 1:20.

-

Treat the dyed fabric in the soaping bath at a boil (95-100°C) for 10-15 minutes to remove any unfixed or hydrolyzed dye.

-

Rinse the fabric again with hot water, followed by a final cold water rinse.

-

Squeeze the excess water from the fabric and allow it to air dry.

Experimental Workflow Diagram

Caption: Workflow for dyeing cotton with this compound.

Signaling Pathway Diagram

The chemical reaction between this compound (a dichlorotriazine dye) and the hydroxyl groups of cellulose in cotton under alkaline conditions can be represented as a signaling pathway.

Caption: Covalent bond formation between this compound and cotton.

References

- 1. api.fspublishers.org [api.fspublishers.org]

- 2. researchgate.net [researchgate.net]

- 3. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]

- 4. textiletrainer.com [textiletrainer.com]

- 5. silkwholesalers.com.au [silkwholesalers.com.au]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Reactive Orange 4 in Textile Finishing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of C.I. Reactive Orange 4 (Procion Orange MX-2R), a dichlorotriazine-based reactive dye, in various textile finishing processes. The information is intended to guide researchers and scientists in the standardized application of this dye for dyeing and printing on cellulosic fibers such as cotton.

Overview and Key Properties

This compound is an anionic azo dye that forms a covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions.[1][2] This covalent fixation results in dyeings with good wash fastness.[3] However, a competing hydrolysis reaction can occur where the dye reacts with water, rendering it inactive towards the fiber.[4][5] Optimizing dyeing parameters is crucial to maximize fixation and minimize hydrolysis.

Key Properties of Reactive Dyes:

-

Bright Shades: Capable of producing vibrant colors.[3]

-

Good Wash Fastness: Due to the formation of strong covalent bonds with the fiber.[3]

-

Solubility: Soluble in water.[2]

-

Anionic Nature: Possess a negative charge in solution.[2]

Data Presentation: Comparative Application Parameters

The following tables summarize the typical quantitative parameters for applying this compound to cellulosic textiles using different methods.

Table 1: Exhaustion Dyeing Parameters for Cotton Fabric

| Parameter | Light Shade | Medium Shade | Deep Shade |

| This compound (% owf) | 0.5 | 1.0 | >2.0 |

| Glauber's Salt (g/L) | 30 | 45-60 | 70-90 |

| Soda Ash (g/L) | 12-15 | 15-20 | 20 |

| Liquor Ratio (M:L) | 1:20 - 1:30 | 1:20 - 1:30 | 1:20 - 1:30 |

| Exhaustion Temperature (°C) | 30-40 | 30-40 | 30-40 |

| Fixation Temperature (°C) | 80-90 | 80-90 | 80-90 |

| Exhaustion Time (min) | 20-30 | 20-30 | 20-30 |

| Fixation Time (min) | 45-60 | 45-60 | 45-60 |

| pH for Exhaustion | 6.0-7.0 | 6.0-7.0 | 6.0-7.0 |

| pH for Fixation | 11.0 ± 0.5 | 11.0 ± 0.5 | 11.0 ± 0.5 |

Data compiled from multiple sources providing general guidelines for hot-brand reactive dyes.[1][6]

Table 2: Printing Paste Formulation for Cotton Fabric

| Component | Concentration |

| This compound | 10-40 g/kg |

| Urea | 50-150 g/kg |

| Sodium Bicarbonate | 10-30 g/kg |

| Thickener (e.g., Sodium Alginate) | 300-500 g/kg |

| Resist Salt (optional) | 10 g/kg |

| Water | to make 1 kg |

Formulation based on typical recipes for reactive dye printing.[7][8][9]

Table 3: Cold Pad-Batch Dyeing Parameters for Cotton Fabric

| Parameter | Value |

| This compound (g/L) | Dependent on desired shade |

| Alkali (e.g., Sodium Silicate/Caustic Soda) | As per dye manufacturer's recommendation |

| Wetting Agent (g/L) | 1-2 |

| Padding Temperature (°C) | 20-30 |

| Wet Pick-up (%) | 60-80 |

| Batching Time (hours) | 12-24 |

| Batching Temperature (°C) | 20-30 |

Parameters are typical for the cold pad-batch process.[10][11][12]

Experimental Protocols

Exhaustion Dyeing of Cotton Fabric

This protocol describes a standard laboratory procedure for dyeing cotton fabric with this compound using the exhaustion method.

Materials and Equipment:

-

Scoured and bleached cotton fabric

-

This compound dye

-

Glauber's salt (anhydrous sodium sulfate)

-

Soda ash (sodium carbonate)

-

Wetting agent

-

Sequestering agent

-

Acetic acid

-

Non-ionic soap

-

Laboratory dyeing machine (e.g., beaker dyer)

-

Beakers, graduated cylinders, and pipettes

-

pH meter

-

Stirring rods

-

Drying oven

Procedure:

-

Preparation of Dyebath:

-

Dye Exhaustion:

-

Dye Fixation:

-

After-treatment (Wash-off):

-

Drain the dyebath.

-

Rinse the dyed fabric with cold water.

-

Neutralize the fabric with a 1 g/L acetic acid solution at 60°C for 10 minutes.[6]

-

Soap the fabric with a 1-2 g/L non-ionic soap solution at or near the boil (95-100°C) for 10-15 minutes to remove unfixed and hydrolyzed dye.[6]

-

Rinse thoroughly with hot and then cold water.

-

Dry the fabric in an oven or air dry.

-

Screen Printing on Cotton Fabric

This protocol outlines the preparation of a printing paste and the screen printing process for cotton fabric.

Materials and Equipment:

-

Scoured and bleached cotton fabric

-

This compound dye

-

Urea

-

Sodium bicarbonate

-

Thickening agent (e.g., sodium alginate)

-

Screen printing frame with desired design

-

Squeegee

-

Beakers, stirring equipment

-

Steamer

-

Washing equipment

Procedure:

-

Preparation of Printing Paste:

-

Dissolve the required amount of urea in warm water.

-

Add the this compound dye to the urea solution and stir until fully dissolved.[7]

-

In a separate container, prepare the thickener paste according to the manufacturer's instructions.

-

Gradually add the dye-urea solution to the thickener paste while stirring continuously to achieve a homogeneous paste.[7]

-

Just before printing, add the sodium bicarbonate and mix thoroughly.[7]

-

-

Printing Application:

-

Place the cotton fabric on a flat, padded surface.

-

Position the screen printing frame onto the fabric.

-

Apply a line of the prepared printing paste along one edge of the design on the screen.

-

Use the squeegee to draw the paste across the screen with even pressure, forcing the paste through the open areas of the screen onto the fabric.

-

-

Drying and Fixation:

-

After-treatment:

-

Rinse the printed fabric in cold water to remove the thickener and unfixed dye.

-

Soap the fabric at the boil with a non-ionic detergent.

-

Rinse thoroughly with hot and cold water.

-

Dry the printed fabric.

-

Cold Pad-Batch Dyeing of Cotton Fabric

This protocol describes a semi-continuous dyeing process suitable for larger yardages of fabric.

Materials and Equipment:

-

Scoured, bleached, and dried cotton fabric

-

This compound dye

-

Alkali (e.g., sodium silicate, caustic soda)

-

Wetting agent

-

Padding mangle

-

Batching station with rotation capability

-

Plastic film for wrapping

-

Washing range

Procedure:

-

Preparation of Padding Liquor:

-

Prepare the dye solution by dissolving this compound and a wetting agent in water.

-

In a separate container, prepare the alkali solution.

-

Just before padding, mix the dye solution and the alkali solution. The stability of this mixture is limited, so it should be used promptly.[11]

-

-

Padding:

-

Thread the cotton fabric through the padding mangle.

-

Feed the prepared padding liquor into the trough of the padder.

-

Pass the fabric through the liquor and then through the nip rollers at a controlled speed and pressure to achieve the desired wet pick-up (e.g., 70%).[12]

-

-

Batching:

-

Immediately after padding, wind the fabric onto a batching roller, ensuring it is free of creases.

-

Wrap the batch securely with plastic film to prevent moisture loss and exposure to air (carbon dioxide).[12]

-

Store the batch at room temperature (20-30°C) and rotate it slowly for 12-24 hours to allow for dye fixation.[11][12]

-

-

Wash-off:

-

After the batching period, unroll the fabric and pass it through a continuous washing range.

-

The washing process should include cold rinsing, hot rinsing, soaping at the boil, and final rinsing to remove all unfixed dye and chemicals.[12]

-

Dry the dyed fabric.

-

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for Exhaustion Dyeing of Cotton with this compound.

Caption: Workflow for Screen Printing on Cotton with this compound.

Caption: Workflow for Cold Pad-Batch Dyeing of Cotton with this compound.

Evaluation of Dyeing

Color Yield (K/S Value):

The color strength of the dyed fabric can be quantified by measuring its reflectance using a spectrophotometer and calculating the K/S value using the Kubelka-Munk equation:

K/S = (1 - R)² / 2R

Where:

-

K is the absorption coefficient

-

S is the scattering coefficient

-

R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.[13][14]

A higher K/S value indicates a greater color yield.[13][15]

Color Fastness:

The performance of the dyed fabric should be assessed for its fastness to various agencies. Standard test methods should be followed:

-

Washing Fastness (ISO 105-C06): Evaluates the resistance of the color to washing. Reactive dyes typically exhibit good to excellent wash fastness.[3]

-

Rubbing Fastness (ISO 105-X12): Assesses the resistance of the color to rubbing off onto other surfaces.

-

Light Fastness (ISO 105-B02): Determines the resistance of the color to fading upon exposure to light. Reactive dyes generally have good light fastness.[3]

References

- 1. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]

- 2. textilelearner.net [textilelearner.net]

- 3. dyespigments.net [dyespigments.net]

- 4. irjet.net [irjet.net]

- 5. textileapex.com [textileapex.com]

- 6. textilestudycenter.com [textilestudycenter.com]

- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 8. CN103556500A - Printing paste, and preparation method and application thereof - Google Patents [patents.google.com]

- 9. ggfjournals.com [ggfjournals.com]

- 10. clustercollaboration.eu [clustercollaboration.eu]

- 11. Cold pad batch - Wikipedia [en.wikipedia.org]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. ijret.org [ijret.org]

- 14. Dyeing Property and Adsorption Kinetics of Reactive Dyes for Cotton Textiles in Salt-Free Non-Aqueous Dyeing Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hilarispublisher.com [hilarispublisher.com]

Application Notes: Evaluating Reactive Orange 4 as a Potential Fluorescent Probe for Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

Reactive Orange 4 is a dichlorotriazinyl azo dye, primarily utilized in the textile industry for coloring cellulosic fibers.[1][2] Its classification as a "Fluorescent Dye" by some chemical suppliers suggests potential for applications beyond textiles, including in biological imaging.[3] The dye's reactive nature, which allows it to form covalent bonds with hydroxyl groups, is central to its industrial application and presents an interesting, albeit challenging, characteristic for consideration as a cellular probe.[1]

These application notes provide a comprehensive overview of the known properties of this compound and a detailed, hypothetical framework for its evaluation as a fluorescent probe in cell imaging. While established protocols for this specific application are not available in current scientific literature, this document outlines the necessary experimental workflows, from basic characterization to cytotoxicity assessment, to determine its feasibility for live-cell imaging. The provided protocols are based on standard methodologies for evaluating novel fluorescent probes.

Physicochemical and Toxicological Profile of Reactive Orange Dyes

A thorough understanding of a candidate probe's properties is critical before its application in sensitive biological systems.

2.1. Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | C.I. This compound | [2] |

| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ | [2][4] |

| Molecular Weight | 781.47 g/mol | [2] |

| Class | Single azo dye | [2] |

| Reactive Group | Dichlorotriazine | [1] |

| Solubility | Good water solubility | [2] |

2.2. Cytotoxicity of Related Reactive Dyes

| Cell Line | Dye | Concentration | Effect | Reference |

| HaCaT (human keratinocytes) | Reactive Orange 16 | 1000 µg/mL | Cytotoxic | [5][6] |

| HepaRG (human hepatic cells) | Reactive Orange 16 | 1000 µg/mL | Cytotoxic | [5][6] |

It is important to note that genotoxicity was not detected for the tested reactive dyes in these studies.[5][6]

Hypothetical Experimental Protocols for Evaluation

The following protocols outline a systematic approach to characterize and validate this compound as a fluorescent probe for cell imaging.

3.1. Protocol 1: Determination of Photophysical Properties

Objective: To determine the excitation and emission spectra, quantum yield, and photostability of this compound in a physiologically relevant buffer.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions in PBS (e.g., 1 µM to 10 µM).

-

Excitation and Emission Spectra:

-

Using a spectrofluorometer, scan a range of excitation wavelengths to find the maximum excitation wavelength.

-

With the excitation wavelength set to its maximum, scan the emission spectrum to determine the maximum emission wavelength.

-

-

Quantum Yield Determination:

-

Measure the absorbance of the dye solution at the excitation maximum using a UV-Vis spectrophotometer.

-

Measure the integrated fluorescence intensity using the spectrofluorometer.

-

Calculate the quantum yield relative to a known standard (e.g., Rhodamine 6G).

-

-

Photostability Assessment:

-

Continuously expose a sample of the dye in PBS to the excitation light in the spectrofluorometer or on a microscope.

-

Measure the decrease in fluorescence intensity over time.

-

3.2. Protocol 2: Live-Cell Staining and Imaging

Objective: To assess the cell permeability, intracellular localization, and general staining pattern of this compound in live cells.

Materials:

-

HeLa or other suitable adherent cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Live-cell imaging medium (phenol red-free)

-

Confocal or widefield fluorescence microscope with appropriate filter sets

-

Glass-bottom imaging dishes

Procedure:

-

Seed cells onto glass-bottom imaging dishes and culture until they reach 50-70% confluency.

-

Prepare a range of working concentrations of this compound in live-cell imaging medium (e.g., 1 µM, 5 µM, 10 µM).

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound staining solution to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C and 5% CO₂.

-

Remove the staining solution and wash the cells twice with warm live-cell imaging medium.

-

Add fresh live-cell imaging medium to the cells.

-

Image the cells using the fluorescence microscope. Acquire images at the predetermined optimal excitation and emission wavelengths.

3.3. Protocol 3: Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxicity of this compound on a relevant cell line.

Materials:

-

HeLa or other suitable cell line

-

96-well plates

-

This compound

-

Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.

-

Incubate the cells for a period relevant to imaging experiments (e.g., 4 hours, 24 hours).

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.

Visualizing the Workflow

A systematic approach is crucial for the evaluation of a novel fluorescent probe. The following diagrams illustrate the logical flow of experiments.

Caption: Workflow for evaluating a novel fluorescent probe.

Caption: Experimental workflow for live-cell staining.

Conclusion and Future Directions

The potential of this compound as a fluorescent probe for cell imaging remains to be determined. Its reactive dichlorotriazinyl group could theoretically be exploited for covalent labeling of intracellular components, potentially offering long-term tracking capabilities. However, this same reactivity, along with its azo dye structure, raises concerns about specificity, photostability, and cytotoxicity that must be rigorously addressed.

The protocols and workflow outlined in these application notes provide a roadmap for the systematic evaluation of this compound or any other novel compound as a candidate fluorescent probe. Successful validation would require demonstrating low cytotoxicity at working concentrations, bright and stable fluorescence within the cellular environment, and a clear, reproducible staining pattern that can be correlated with specific cellular structures or functions. Should this compound prove unsuitable, this framework remains a valuable guide for the broader endeavor of discovering and characterizing new tools for biological imaging.

References

- 1. C.I. This compound | 12225-82-0 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | C24H13Cl2N6Na3O10S3 | CID 93407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]

- 6. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

Application Note & Protocol: Photocatalytic Degradation of Reactive Orange 4

This document provides a detailed protocol for the experimental setup and procedure for the photocatalytic degradation of Reactive Orange 4 (RO4), a common azo dye found in textile industry effluents. The protocol is intended for researchers and scientists in environmental chemistry and materials science.

Introduction

Textile industry effluents are a significant source of water pollution, often containing synthetic dyes that are resistant to conventional wastewater treatment methods.[1] Azo dyes, such as this compound, are particularly problematic due to their complex aromatic structures and potential toxicity.[2] Advanced Oxidation Processes (AOPs), specifically heterogeneous photocatalysis, have emerged as a promising and effective technology for the degradation of these organic pollutants.[1][3]

This process typically utilizes semiconductor photocatalysts, such as Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO), which, upon activation by a suitable light source (e.g., UV-A), generate highly reactive oxygen species (ROS).[4][5][6][7] These ROS, including hydroxyl radicals (•OH), are powerful oxidizing agents that can break down the complex dye molecules into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions.[1][8] This application note details the experimental setup and a step-by-step protocol for studying the photocatalytic degradation of this compound.

Principle of Photocatalysis

When a semiconductor photocatalyst like TiO₂ is irradiated with light energy greater than its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB. These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen molecules to produce highly reactive species. The positive holes oxidize water to form hydroxyl radicals (•OH), while the electrons reduce oxygen to produce superoxide radicals (•O₂⁻). These radicals are the primary agents responsible for the degradation of the dye molecules.

Caption: Mechanism of photocatalytic dye degradation.

Experimental Protocols

Materials and Reagents

-

Dye: this compound (RO4)

-

Photocatalyst: Titanium Dioxide (e.g., Degussa P25) or Zinc Oxide (ZnO) nanoparticles.[4][5]

-

pH Adjustment: 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).

-

Solvent: Deionized or distilled water.

-

Electron Acceptors (Optional): Hydrogen peroxide (H₂O₂), Potassium bromate (KBrO₃), Ammonium persulfate ((NH₄)₂S₂O₈).[4]

Equipment

-

Photoreactor: A batch reactor, typically a glass vessel. A common setup involves an inner-irradiation-type quartz reactor where the lamp is placed inside a quartz well immersed in the solution.[9]

-

Light Source: A medium-pressure mercury lamp or a UV-A lamp (e.g., 365 nm).[4]

-

Magnetic Stirrer: To keep the catalyst particles suspended uniformly in the solution.

-

pH Meter: For monitoring and adjusting the pH of the solution.

-

Centrifuge or Filtration System: To separate the catalyst from the solution after reaction.

-

UV-Vis Spectrophotometer: To measure the absorbance of the dye solution and determine its concentration.[2]

-

Gas Chromatograph-Mass Spectrometer (GC-MS) (Optional): For the identification of degradation intermediate products.[2][4]

Experimental Procedure

Caption: Experimental workflow for photocatalytic degradation.

Step-by-Step Method:

-

Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. From this stock, prepare working solutions of the desired initial concentration (e.g., 20-100 mg/L).

-

Catalyst Suspension: Add a specific amount of the photocatalyst (e.g., TiO₂ or ZnO) to a known volume of the dye solution in the photoreactor. The mixture is referred to as a slurry.

-

Adsorption Equilibrium: Stir the slurry in complete darkness for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the catalyst surface.[10] This ensures that the initial concentration measurement accounts for any dye adsorbed onto the catalyst before the reaction begins.

-

pH Adjustment: Measure and adjust the pH of the solution to the desired value using dilute HCl or NaOH. The pH can significantly influence the surface charge of the catalyst and the degradation rate.[1][4]

-

Initiation of Photocatalysis: Place the reactor under the light source and turn it on to start the photocatalytic reaction. Continue stirring throughout the experiment to maintain a uniform suspension.

-

Sampling: Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 10, 20, 40, 60, 80 minutes).[4]

-

Catalyst Separation: Immediately after collection, centrifuge or filter the samples (using a Millipore filter) to remove the photocatalyst particles. This step is crucial to stop the reaction and prevent interference during spectrophotometric analysis.[11]

-

Analysis: Measure the absorbance of the clear supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λ_max) of this compound (typically around 480-492 nm).[2]

-

Calculation of Degradation Efficiency: The degradation of the dye is calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance of the dye solution (at t=0, after the dark adsorption period) and Aₜ is the absorbance at time 't'.

Data Presentation

Quantitative data from photocatalytic degradation experiments are typically presented in tables to compare the effects of various operational parameters.

Table 1: Typical Experimental Parameters for Photocatalytic Degradation of this compound.

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Catalyst | TiO₂ (Degussa P25), ZnO | [4][8] |

| Catalyst Loading | 0.5 - 2.0 g/L | [4][10] |

| Initial Dye Conc. | 20 - 100 mg/L (or 100 µM) | [4][8] |

| pH | 3 - 11 | [1][4] |

| Light Source | UV-A (365 nm), Sunlight | [1][4] |

| Temperature | Ambient (e.g., 25-30 °C) |[7] |

Table 2: Effect of Operational Parameters on Degradation Efficiency of Reactive Dyes.

| Parameter Varied | Condition | Observation on Degradation Rate | Rationale |

|---|---|---|---|

| Catalyst Loading | Increasing from low to optimum | Increases | More active sites available for reaction.[10] |

| Increasing beyond optimum | Decreases | Increased turbidity shields light penetration and causes catalyst agglomeration.[7][10] | |

| Initial Dye Conc. | Increasing concentration | Decreases | More dye molecules compete for the limited number of active sites on the catalyst surface.[12] |

| pH | Varies (catalyst dependent) | pH affects the catalyst surface charge and dye adsorption.[1][4] | For TiO₂, degradation is often higher at acidic or alkaline pH compared to neutral.[1] |

| Electron Acceptors | Addition of H₂O₂, KBrO₃ | Increases | They trap photogenerated electrons, reducing electron-hole recombination and producing more radicals.[4][10] |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Photocatalytic decolourisation and degradation of this compound by TiO2-UV process | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. resource.aminer.org [resource.aminer.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rvrjcce.ac.in [rvrjcce.ac.in]

- 12. aet.irost.ir [aet.irost.ir]

Application Notes and Protocols for the Fixation of Reactive Orange 4 on Cellulosic Fibers under Alkaline Conditions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fixation of C.I. Reactive Orange 4 on cellulosic fibers, such as cotton, under alkaline conditions. The information is intended to guide researchers in achieving efficient and reproducible dyeing processes.

Introduction

C.I. This compound, a dichlorotriazine-based reactive dye, is utilized for dyeing cellulosic fibers. The fixation process involves the formation of a covalent bond between the dye molecule and the hydroxyl groups of the cellulose polymer.[1] This reaction is facilitated under alkaline conditions, which activate the hydroxyl groups on the cellulose, making them nucleophilic.[2] However, a competing reaction of dye hydrolysis also occurs under these conditions, where the dye reacts with water instead of the fiber, leading to a reduction in fixation efficiency.[2][3] Therefore, careful control of dyeing parameters is crucial for maximizing fixation and achieving desired color yield and fastness properties.

Mechanism of Fixation

The fixation of this compound, a dichlorotriazine dye, onto cellulosic fibers proceeds through a nucleophilic substitution reaction. The process can be summarized in the following key steps:

-